molecular formula C17H16ClFO B1327745 4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898779-53-8

4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327745
M. Wt: 290.8 g/mol
InChI Key: ZLVNHFSCEBSOHC-UHFFFAOYSA-N
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Description

The compound “4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and a phenyl group (C6H5). The compound also contains chlorine (Cl) and fluorine (F) atoms, which are halogens, and a ketone functional group (C=O).



Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, it might involve a Friedel-Crafts acylation, which is a common method for introducing a ketone functional group onto an aromatic ring. The presence of halogens might be introduced through halogenation reactions.



Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.



Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The halogens might undergo nucleophilic substitution reactions, and the ketone group might undergo nucleophilic addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a ketone group might increase its polarity, and the halogens might increase its molecular weight.


Scientific Research Applications

1. Biological and Pharmacological Effects of Phenolic Compounds

Phenolic compounds like Chlorogenic Acid (CGA) have attracted attention due to their biological and pharmacological effects. CGA, a dietary polyphenol, exhibits antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It's speculated to play crucial roles in lipid and glucose metabolism regulation, potentially treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

2. Development of Chemosensors

4-Methyl-2,6-diformylphenol (DFP) based compounds are important in the development of chemosensors for detecting various analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well documented, indicating the potential for further development and optimization for various scientific and industrial applications (Roy, 2021).

3. Environmental Impact and Removal Techniques

Certain phenolic compounds, like 4-tert-Octylphenol, are known for their environmental presence and endocrine interference. Understanding the environmental impact, removal techniques, and toxicities of such compounds is crucial for developing effective strategies for environmental protection and pollution control (Olaniyan et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed.


Future Directions

Future research on this compound might involve exploring its potential applications, studying its reactivity under various conditions, and investigating its environmental impact.


Please note that this is a general analysis based on the functional groups present in the compound. For a more accurate and detailed analysis, specific studies and experiments would need to be conducted on the compound itself.


properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVNHFSCEBSOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644850
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898779-53-8
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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